molecular formula C23H28N2O4 B250505 4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide

4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide

Katalognummer: B250505
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: INPWPSRSDPYBMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide, also known as MBM-4, is a novel small molecule compound that has shown promising results in scientific research. This compound has been synthesized using a specific method that involves several steps, and it has been found to have a mechanism of action that targets specific proteins in cells. In We will also list several future directions for research on this compound.

Wissenschaftliche Forschungsanwendungen

4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide has been found to have several scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.

Wirkmechanismus

The mechanism of action of 4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide involves its binding to specific proteins in cells, particularly heat shock protein 90 (HSP90) and histone deacetylase 6 (HDAC6). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins, including several oncogenic proteins. HDAC6 is an enzyme that regulates the acetylation of proteins, which is important for various cellular processes. By inhibiting the activity of HSP90 and HDAC6, this compound disrupts the function of several oncogenic proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in cells. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. This compound has also been found to decrease the levels of several anti-apoptotic proteins, including Bcl-2 and survivin, and increase the levels of pro-apoptotic proteins, including Bax and cleaved caspase-3. In addition, this compound has been found to inhibit the activity of several signaling pathways that are involved in cancer cell survival and proliferation, including the PI3K/Akt and MAPK/ERK pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide in lab experiments is its specificity for HSP90 and HDAC6, which are important proteins in cancer cells. This specificity allows for targeted inhibition of oncogenic proteins and induction of apoptosis in cancer cells. Another advantage is its ability to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. However, one limitation of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy. Another limitation is its potential toxicity to normal cells, which can limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on 4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide. One direction is to investigate its efficacy in animal models of cancer, including its ability to inhibit tumor growth and metastasis. Another direction is to explore its potential as a combination therapy with other anticancer drugs, particularly those that target different signaling pathways. Additionally, further studies are needed to assess its toxicity and pharmacokinetics in vivo, as well as its potential for clinical development as an anticancer drug. Finally, research on the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for cancer treatment.

Synthesemethoden

The synthesis of 4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide involves several steps, starting with the reaction of 4-aminobenzamide with 2-(morpholin-4-ylcarbonyl)phenylboronic acid in the presence of a palladium catalyst. This reaction produces an intermediate product, which is then reacted with 3-methylbutyl bromide to yield this compound. The final product is purified using column chromatography, and its purity is confirmed using spectroscopic techniques.

Eigenschaften

Molekularformel

C23H28N2O4

Molekulargewicht

396.5 g/mol

IUPAC-Name

4-(3-methylbutoxy)-N-[2-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C23H28N2O4/c1-17(2)11-14-29-19-9-7-18(8-10-19)22(26)24-21-6-4-3-5-20(21)23(27)25-12-15-28-16-13-25/h3-10,17H,11-16H2,1-2H3,(H,24,26)

InChI-Schlüssel

INPWPSRSDPYBMZ-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3

Kanonische SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.